4-Amino-1-methylpiperidine-4-carboxylic acid
Overview
Description
The compound "4-Amino-1-methylpiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of related beta-amino acids has been reported in the literature. For instance, a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been synthesized, which can be obtained in either enantiomer. This synthesis involves intermediates that can be purified by crystallization, allowing for large-scale preparation . Another related compound, 4-aminopiperidine-4-carboxylic acids, has been synthesized through a reductive amination followed by Curtius rearrangement, which is capable of introducing bulky substituents and chiral pendent groups .
Molecular Structure Analysis
The molecular structure of beta-amino acids like APiC is significant because it can be incorporated into a 14-helix conformation in beta-peptide oligomers. This helical conformation is defined by specific hydrogen bonds, which are crucial for the stability of the structure .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be complex. For example, the N-carboxyanhydride of a related compound, 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, has been synthesized and is suitable for spin labeling, which is a technique used in studying molecular structures and dynamics . This indicates that derivatives of 4-amino-1-methylpiperidine-4-carboxylic acid could potentially be used in similar applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Amino-1-methylpiperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystalline adducts of substituted salicylic acids with 4-aminopyridine demonstrate diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . This suggests that the physical properties such as solubility and crystallinity of 4-Amino-1-methylpiperidine-4-carboxylic acid could be similarly influenced by its interactions with other molecules.
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Organic Chemistry
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Anti-Inflammatory Activities
- Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
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Synthesis of Biologically Active Piperidines
- Piperidines are among the most important synthetic fragments for designing drugs .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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GABAA Receptor Partial Agonist
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Pharmaceutical Intermediate
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Pharmaceutical Intermediate
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GABAA Receptor Partial Agonist
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Synthesis of Biologically Active Piperidines
- Piperidines are among the most important synthetic fragments for designing drugs .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety And Hazards
This compound is classified under GHS07 for safety. It carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-amino-1-methylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRROBIIYGSUPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297749 | |
Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylpiperidine-4-carboxylic acid | |
CAS RN |
15580-66-2 | |
Record name | 4-Amino-1-methyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15580-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 117761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15580-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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